Thieno[3,2-b]pyridine 1-oxide
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Overview
Description
Thieno[3,2-b]pyridine 1-oxide is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyridine ring with an oxygen atom attached to the nitrogen of the pyridine ring. This compound is of significant interest due to its diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of thieno[3,2-b]pyridine 1-oxide typically involves the cyclization of substituted 2-thioxopyridine-3-carbonitrile or 3-cyanopyridine-2-thiolate intermediates. One common method involves the reaction of 4-(chloromethyl)-5-hydroxycoumarins with 2-thioxopyridine-3-carbonitriles in the presence of a base, leading to the formation of pyrano[4",3",2":4’,5’]chromeno[2’,3’:4,5]thieno[2,3-b]pyridin-2-ones in two synthetic steps .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: Thieno[3,2-b]pyridine 1-oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, refluxing this compound with acetic anhydride followed by hydrolysis produces a mixture of thieno[3,2-b]pyrid-6(7H)one and 5-hydroxythieno[2,3-b]-pyridine .
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenation reactions using reagents like phosphorus oxychloride can yield chloro-substituted derivatives.
Major Products: The major products formed from these reactions include various substituted thieno[3,2-b]pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Thieno[3,2-b]pyridine 1-oxide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the development of semiconducting materials for electronic applications.
Mechanism of Action
The mechanism of action of thieno[3,2-b]pyridine 1-oxide involves its interaction with specific molecular targets and pathways. For instance, some derivatives act as Pim-1 kinase inhibitors, which play a role in cell proliferation and survival . The compound’s ability to form resonance-assisted hydrogen bonds (RAHBs) also contributes to its biological activity .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: Another heterocyclic compound with similar pharmacological properties.
Pyrido[3’,2’4,5]thieno[3,2-d]pyrimidine: Known for its neurotropic activity and potential as an anticonvulsant.
Thieno[3,4-b]pyridine: Used in the synthesis of various biologically active compounds.
Uniqueness: Thieno[3,2-b]pyridine 1-oxide is unique due to its specific ring structure and the presence of an oxygen atom, which enhances its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C7H5NOS |
---|---|
Molecular Weight |
151.19 g/mol |
IUPAC Name |
thieno[3,2-b]pyridine 1-oxide |
InChI |
InChI=1S/C7H5NOS/c9-10-5-3-6-7(10)2-1-4-8-6/h1-5H |
InChI Key |
PLFPURRZLGMMCI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CS2=O)N=C1 |
Origin of Product |
United States |
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